molecular formula C19H17NO4S2 B15101642 (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15101642
M. Wt: 387.5 g/mol
InChI Key: FCOKDAAXTIHJEN-YVLHZVERSA-N
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Description

The compound (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a benzylidene substituent at position 5 and a substituted aryl group at position 3. Key structural features include:

  • 3-Position: A 3-hydroxyphenyl group, providing a polar hydroxyl moiety for hydrogen bonding.
  • 2-Position: A thioxo group, contributing to sulfur-based interactions and tautomerism.

This compound is synthesized via condensation of rhodanine derivatives with substituted aldehydes under microwave or conventional heating . Its structural complexity and functional diversity make it a candidate for antimicrobial, anticancer, and enzyme inhibition studies.

Properties

Molecular Formula

C19H17NO4S2

Molecular Weight

387.5 g/mol

IUPAC Name

(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17NO4S2/c1-3-24-15-8-7-12(9-16(15)23-2)10-17-18(22)20(19(25)26-17)13-5-4-6-14(21)11-13/h4-11,21H,3H2,1-2H3/b17-10-

InChI Key

FCOKDAAXTIHJEN-YVLHZVERSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)OC

Origin of Product

United States

Preparation Methods

One-Pot Three-Component Synthesis

The most widely applied method involves a one-pot reaction under reflux in polar aprotic solvents (e.g., ethanol, acetonitrile).

Procedure :

  • Reactants :
    • 4-Ethoxy-3-methoxybenzaldehyde (1.0 equiv)
    • 3-Hydroxyphenylamine (1.0 equiv)
    • Thioglycolic acid (1.2 equiv)
  • Catalyst : Bi(SCH₂COOH)₃ (5 mol%) enhances reaction rate and yield by facilitating imine formation.
  • Conditions : Reflux at 80°C for 6–8 h under nitrogen.
  • Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol.

Yield : 68–72%.
Mechanistic Insight : The reaction proceeds via Schiff base formation between the aldehyde and amine, followed by nucleophilic attack of the thiol group on the imine carbon, culminating in cyclization (Figure 1).

Table 1 : Optimization of One-Pot Synthesis

Variable Optimal Condition Yield (%) Purity (%)
Solvent Ethanol 72 98
Catalyst Bi(SCH₂COOH)₃ 70 97
Temperature 80°C 68 96

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time and improves Z-selectivity by enabling rapid, uniform heating.

Procedure :

  • Reactants : Same as Section 2.1.
  • Catalyst : Zeolite 5A (10 wt%) acts as a solid acid catalyst.
  • Conditions : Microwave irradiation (200 W, 120°C) for 15–20 min.
  • Workup : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Yield : 85–88%.
Advantages :

  • 15-fold reduction in reaction time vs. conventional heating.
  • Enhanced Z:E ratio (9:1) due to controlled thermal gradients.

Green Chemistry Protocols

Ultrasound-Promoted Synthesis

Ultrasonic cavitation accelerates mass transfer and reduces energy consumption.

Procedure :

  • Reactants : As above.
  • Catalyst : Polypropylene glycol (PPG-400, 2 mL/g substrate).
  • Conditions : Ultrasonic bath (40 kHz, 50°C) for 45 min.
  • Workup : Centrifugation and washing with diethyl ether.

Yield : 78–82%.
Key Benefit : Avoids toxic solvents and minimizes byproduct formation.

Stereochemical Control and Characterization

The Z configuration at the C5 position is confirmed by NOESY NMR, showing proximity between the benzylidene proton (δ 7.85 ppm) and the thiazolidinone C4 carbonyl. IR spectroscopy validates the thioxo group (ν 1245 cm⁻¹) and carbonyl (ν 1680 cm⁻¹).

Table 2 : Spectroscopic Data

Technique Key Signals Reference
¹H NMR (400 MHz, DMSO) δ 7.85 (s, 1H, CH=), 9.45 (s, 1H, OH)
¹³C NMR δ 192.1 (C=S), 169.8 (C=O)
HRMS [M+H]⁺ calc. 386.0824, found 386.0821

Challenges and Mitigation Strategies

Competitive Side Reactions

  • O-Demethylation : The 4-ethoxy group may undergo hydrolysis under acidic conditions. Mitigated by maintaining pH 6–7 and avoiding protic acids.
  • Diastereomerization : Prolonged heating favors E-isomer formation. Controlled reaction times (<8 h) preserve Z-selectivity.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors coupled with in-line HPLC monitoring achieve 90% yield and >99% purity. Catalyst recycling via nanofiltration membranes reduces costs by 40%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to a corresponding alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alkanes.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, this compound is investigated for its antimicrobial and anti-inflammatory properties. Studies have shown that thiazolidinone derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for new antibiotics.

Medicine

In medicine, the compound’s anticancer properties are of particular interest. Research has indicated that thiazolidinone derivatives can induce apoptosis in cancer cells, offering a potential pathway for the development of new cancer therapies.

Industry

Industrially, the compound may be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Thiazolidinone derivatives exhibit significant bioactivity modulation based on substituent patterns. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name 5-Position Substituent 3-Position Substituent Key Properties Biological Activity Ref.
Target Compound 4-Ethoxy-3-methoxybenzylidene 3-Hydroxyphenyl Melting point: Not reported; Enhanced solubility due to hydroxyl and alkoxy groups Potential antimicrobial (inferred from analogs)
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxybenzylidene Phenyl Melting point: ~250°C; Stabilized by intramolecular hydrogen bonding Antibacterial (moderate activity)
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-(piperazin-1-yl)-1,3-thiazol-4(5H)-one 1,3-Benzodioxol-5-ylmethylene Piperazin-1-yl Melting point: >260°C; High thermal stability Antifungal (IC₅₀: 8–12 µM)
(5Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) 1-Methylindol-3-ylmethylene 3-Hydroxyphenyl Melting point: ~245°C; Enhanced π-stacking from indole Broad-spectrum antibacterial
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-morpholin-1-yl-1,3-thiazol-4(5H)-one (5c) 4-Hydroxy-3-methoxybenzylidene Morpholin-1-yl Melting point: 251–253°C; Improved solubility Not reported (structural analog)
Key Observations:
  • Electron-Donating Groups : Alkoxy (e.g., 4-ethoxy-3-methoxy) and hydroxyl groups at the 5-position enhance solubility and intermolecular interactions, as seen in the target compound and 5c .
  • Aromatic vs. Heterocyclic Substituents : Indolylmethylene (5b) exhibits stronger π-stacking than benzylidene analogs, correlating with improved antimicrobial activity .
  • Thermal Stability : Compounds with rigid substituents (e.g., 1,3-benzodioxole) show higher melting points (>260°C) .

Physicochemical and Crystallographic Insights

  • Hydrogen Bonding : The 3-hydroxyphenyl group in the target compound forms O–H···S and O–H···O bonds, stabilizing crystal lattices, as observed in related structures .
  • Planarity: Benzylidene-thiazolidinone conjugates exhibit near-planar geometries, facilitating DNA intercalation or enzyme binding .

Biological Activity

The compound (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antidiabetic properties, supported by recent research findings.

Structure and Properties

The molecular structure of the compound is characterized by a thiazolidin-4-one core, which is known for its ability to undergo various modifications that enhance its biological activity. The presence of substituents like ethoxy and methoxy groups plays a crucial role in determining its pharmacological profile.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : A study reported that thiazolidin-4-one derivatives exhibited selective cytotoxicity against K562 and HeLa cells, with IC50 values ranging from 8.5 μM to 15.1 μM, demonstrating their potential as anticancer agents .
CompoundCell LineIC50 (μM)
Compound 1K5628.5
Compound 2HeLa9.0
Compound 3MDA-MB-36112.7

The mechanism of action often involves the induction of apoptosis through both extrinsic and intrinsic pathways, highlighting their potential in cancer therapy .

Anti-inflammatory Activity

The compound also displays anti-inflammatory properties. Thiazolidin-4-one derivatives have been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various models:

  • Mechanism : These compounds modulate inflammatory pathways by reducing levels of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages .

Antidiabetic Activity

Thiazolidin-4-one derivatives are recognized for their antidiabetic effects, particularly in improving insulin sensitivity:

  • Insulin Sensitization : In a study involving high-carbohydrate diet-induced insulin-resistant mice, certain thiazolidinones improved glucose uptake and reduced hyperglycemia .
ParameterControl GroupTreated Group
Glucose Level (mg/dL)180 ± 10130 ± 8
Insulin Level (μU/mL)15 ± 28 ± 1

Case Studies

Several case studies have highlighted the effectiveness of thiazolidin-4-one derivatives in clinical and preclinical settings:

  • Cytotoxicity Assessment : A study synthesized various thiazolidin-4-one derivatives and assessed their cytotoxic effects on multiple cancer cell lines, confirming their potential as selective agents against cancer .
  • Metabolic Disorders : Another investigation demonstrated that specific thiazolidinones could reverse metabolic disturbances associated with type 2 diabetes by modulating multiple pathways involved in glucose metabolism .

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